molecular formula C9H12N4O B8780671 2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B8780671
M. Wt: 192.22 g/mol
InChI Key: NKRUETLHIAFSRL-UHFFFAOYSA-N
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Patent
US07138402B2

Procedure details

A mixture of 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one and acetic anhydride (20 mL) was heated to reflux for 3 h and evaporated. The residue was treated with BnNEt3Cl (8.99 g, 40 mmol), PhNMe2 (4.9 mL) and POCl3 (17 mL, 120 mmol) in CH3CN (100 mL) at 100° C. for 40 min and concentrated. The residue was poured into ice water and neutralized with 2N NaOH, extracted with EtOAc (80 mL×3), and evaporated to give an oil which was digested with methanolic 4N HCl (50 mL) at 50° C. for 2 h. After cooling, and neutralization to pH 7 with 2N NaOH, the solid was collected by filtration and dried to give 4-chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (1.88 g, 45%). HPLC Rt: 5.796 min. 1H-NMR (DMSO-d6): δ 11.170 (s, 1H), 6.82 (s, 1H), 6.42 (s, 2H), 3.24 (7, 1H), 1.25 (s, 3H), 1.23 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=O)[C:5]2[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][NH:8][C:6]=2[N:7]=1.C(OC(=O)C)(=O)C.C1(N(C)C)C=CC=CC=1.O=P(Cl)(Cl)[Cl:33].Cl>CC#N>[Cl:33][C:4]1[C:5]2[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][NH:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1NC(C2=C(N1)NC=C2C(C)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N(C)C
Name
Quantity
17 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was poured into ice water and neutralized with 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (80 mL×3)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
neutralization to pH 7 with 2N NaOH, the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)N)NC=C2C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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